N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
Pyrazinamide analogues, which include compounds similar to the one you mentioned, are of significant interest in medicinal chemistry . They are often synthesized for their potential bioactivity, particularly their antitubercular properties .
Synthesis Analysis
The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with various amines . The yield and reaction time can depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Chemical Reactions Analysis
The chemical reactions involving pyrazinamide analogues are typically those involved in their synthesis. For example, the reaction of pyrazine-2-carboxylic acids with amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would depend on its specific structure. Pyrazinamide analogues can vary widely in their properties .Scientific Research Applications
Synthesis and Potential Anticancer Applications
Compounds structurally related to N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine have shown appreciable cytotoxicity in a panel of cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002). Furthermore, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the versatility of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Analgesic and Anti-inflammatory Activities
Research has also explored the analgesic and anti-inflammatory activities of pyrazolo[3,4-c]pyrazole derivatives, providing insights into their potential for treating pain and inflammation. A series of such derivatives exhibited significant analgesic and anti-inflammatory activities, underscoring the therapeutic potential of pyrazole-based compounds in managing pain and inflammatory conditions (More et al., 2022).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrazine and pyrazole derivatives have been a subject of interest, with several studies reporting the synthesis and evaluation of such compounds. Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and showed promising antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Additionally, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized, with future studies planned to investigate their pharmacological activities (El‐Dean et al., 2018).
Mechanism of Action
Target of Action
The compound N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .
Mode of Action
The compound is a prodrug that gets activated to Pyrazinoic acid in the bacilli . It interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Pharmacokinetics
Its parent compound, pyrazinamide, is known to be well-absorbed orally and widely distributed in body fluids and tissues . It is also known to cross the blood-brain barrier and reach therapeutic concentrations in cerebrospinal fluid
Result of Action
The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting fatty acid synthesis, the compound interferes with the formation of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The compound is active only at a slightly acidic pH, both in vitro and in vivo This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-11-6-4-5-7-12(11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNQFODPIHDARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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